molecular formula C25H24N4O3S B2937577 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921805-90-5

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2937577
CAS No.: 921805-90-5
M. Wt: 460.55
InChI Key: GDBKTBDAFFGACL-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazinone moiety with a thiazole ring, making it an interesting subject for chemical research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Pyridazinone Core: : The initial step involves the synthesis of the pyridazinone core. This can be achieved by reacting 4-ethoxybenzoyl chloride with hydrazine hydrate to form 4-ethoxyphenylhydrazine, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative.

  • Thiazole Ring Formation: : The next step involves the synthesis of the thiazole ring. This can be done by reacting 2-bromoacetophenone with thiourea to form 2-phenylthiazole.

  • Coupling Reaction: : The final step is the coupling of the pyridazinone derivative with the thiazole derivative. This can be achieved through a nucleophilic substitution reaction, where the ethyl group on the pyridazinone is replaced by the thiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting the ketone group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group attached to the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone or thiazole-containing enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of pyridazinone and thiazole rings suggests it may have activity against certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)ethanamide: A simpler compound with a similar ethoxyphenyl group but lacking the pyridazinone and thiazole rings.

    2-phenylthiazole: Contains the thiazole ring but lacks the pyridazinone moiety.

    4-ethoxybenzoyl chloride: A precursor in the synthesis of the target compound, containing the ethoxyphenyl group.

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is unique due to its combination of a pyridazinone core with a thiazole ring, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-3-32-20-11-9-18(10-12-20)21-13-14-22(30)29(28-21)16-15-26-24(31)23-17(2)27-25(33-23)19-7-5-4-6-8-19/h4-14H,3,15-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKTBDAFFGACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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